molecular formula C14H12N2O3S B12997597 2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B12997597
M. Wt: 288.32 g/mol
InChI Key: ZICCLUNIWXZNSV-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenylacetic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiadiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated benzothiadiazine derivatives.

Scientific Research Applications

2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to disruption of essential metabolic pathways. In neuroprotection, the compound may inhibit inflammatory pathways, such as the NF-kB pathway, and reduce oxidative stress by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-benzo[e][1,2,4]thiadiazine-3(4H)-one 1,1-dioxide: Similar structure but lacks the methyl group at the 2-position.

    4-Phenyl-2H-benzo[e][1,2,4]thiadiazine-3(4H)-one 1,1-dioxide: Similar structure but lacks the methyl group at the 2-position and has a different substitution pattern on the benzene ring.

Uniqueness

2-Methyl-4-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to the presence of both methyl and phenyl groups, which may contribute to its distinct chemical reactivity and biological activity. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-methyl-1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C14H12N2O3S/c1-15-14(17)16(11-7-3-2-4-8-11)12-9-5-6-10-13(12)20(15,18)19/h2-10H,1H3

InChI Key

ZICCLUNIWXZNSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3

Origin of Product

United States

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